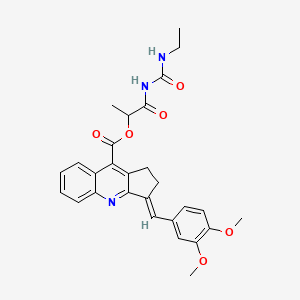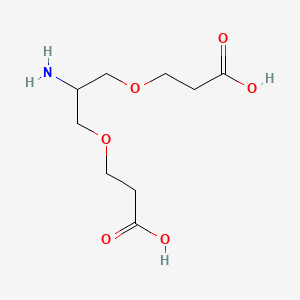
6-Bromohexylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohexylphosphonic acid is a chemical compound with the molecular formula C6H14BrO3P and a molecular weight of 245.05 g/mol . It is an alkyl chain-based linker commonly used in the synthesis of proteolysis targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexylphosphonic acid typically involves the reaction of hexylphosphonic acid with bromine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromohexylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include azidohexylphosphonic acid, thiolhexylphosphonic acid, and alkoxyhexylphosphonic acid.
Oxidation and Reduction Reactions: Products include phosphonic acid derivatives and phosphine derivatives.
Applications De Recherche Scientifique
6-Bromohexylphosphonic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Bromohexylphosphonic acid in PROTACs involves the formation of a bifunctional molecule that binds to both an E3 ubiquitin ligase and a target protein . This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparaison Avec Des Composés Similaires
- 6-Chlorohexylphosphonic acid
- 6-Iodohexylphosphonic acid
- 6-Fluorohexylphosphonic acid
Comparison: 6-Bromohexylphosphonic acid is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts . The bromine atom is more reactive in substitution reactions, making this compound a versatile linker in the synthesis of PROTACs .
Propriétés
IUPAC Name |
6-bromohexylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUMTUOIJWOTCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?
A1: this compound acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)










